An In-Depth Technical Guide to N-Boc-15-aminopentadecanoic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to N-Boc-15-aminopentadecanoic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-15-aminopentadecanoic acid, a crucial aliphatic linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This document details the physicochemical properties of N-Boc-15-aminopentadecanoic acid, its synthesis, and its application in the construction of PROTACs, providing researchers with the necessary information to effectively utilize this versatile chemical tool.
Introduction to N-Boc-15-aminopentadecanoic Acid
N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a 15-carbon aliphatic chain that provides a significant spatial separation between the two ends of a PROTAC. One terminus of the molecule is a carboxylic acid, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.
The long alkyl chain of N-Boc-15-aminopentadecanoic acid offers a degree of conformational flexibility that can be advantageous in establishing a productive ternary complex. The choice of linker length is a critical parameter in PROTAC design, with optimal lengths often falling in the range of 12 to over 20 atoms to effectively bridge the POI and the E3 ligase.
Physicochemical and Quantitative Data
A summary of the key quantitative data for N-Boc-15-aminopentadecanoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1661040-68-1 | |
| Molecular Formula | C₂₀H₃₉NO₄ | |
| Molecular Weight | 357.53 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and methanol | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Experimental Protocols
Synthesis of N-Boc-15-aminopentadecanoic acid
Materials:
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15-aminopentadecanoic acid
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Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
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Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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1,4-Dioxane
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Water
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Ethyl acetate (B1210297) (EtOAc)
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5% aqueous citric acid solution or 1 M HCl
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 15-aminopentadecanoic acid (1 equivalent) and triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
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To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.
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Allow the reaction mixture to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
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Once the reaction is complete, dilute the mixture with water.
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If a byproduct oxime is present from certain Boc reagents, extract the aqueous mixture with ethyl acetate to remove it.
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Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or 1 M HCl.
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Extract the product into ethyl acetate (3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-Boc-15-aminopentadecanoic acid.
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The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Application in PROTAC Synthesis: A Stepwise Guide
N-Boc-15-aminopentadecanoic acid serves as a linker that is sequentially coupled to two different ligands: one for the target protein (POI ligand) and one for an E3 ligase. The general workflow involves an initial amide coupling reaction using the carboxylic acid moiety, followed by deprotection of the Boc group to reveal the amine, which is then coupled to the second ligand.
This protocol describes the coupling of N-Boc-15-aminopentadecanoic acid to a POI ligand that contains a primary or secondary amine.
Materials:
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N-Boc-15-aminopentadecanoic acid
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POI ligand with an amine functionality
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
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N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
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Dissolve N-Boc-15-aminopentadecanoic acid (1 equivalent) in anhydrous DMF.
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Add EDC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add the POI ligand (1.1 equivalents) to the reaction mixture.
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Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl (if the product is stable to acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting POI-linker conjugate by column chromatography.
This protocol details the removal of the Boc protecting group to expose the terminal amine on the linker.
Materials:
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POI-linker-Boc conjugate
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Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
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Dichloromethane (DCM) (if using TFA)
Procedure using TFA:
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Dissolve the POI-linker-Boc conjugate in DCM.
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Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
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Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
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The crude product can be purified or used directly in the next step after neutralization.
Procedure using HCl in Dioxane:
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Suspend or dissolve the POI-linker-Boc conjugate in 4M HCl in 1,4-dioxane.
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Stir the mixture at room temperature for 1-4 hours.
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The deprotected product often precipitates as the hydrochloride salt and can be collected by filtration.
The final step involves coupling the deprotected POI-linker conjugate to the E3 ligase ligand. This example assumes the E3 ligase ligand has a carboxylic acid functionality.
Materials:
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Deprotected POI-linker-amine conjugate
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E3 ligase ligand with a carboxylic acid functionality
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EDC or HATU
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DIPEA
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Anhydrous DMF or DCM
Procedure:
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Follow the amide bond formation protocol described in Step 1, using the deprotected POI-linker-amine conjugate as the amine component and the E3 ligase ligand as the carboxylic acid component.
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After purification, the final PROTAC molecule should be characterized by appropriate analytical techniques such as NMR and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-Boc-15-aminopentadecanoic acid and its subsequent use in PROTAC assembly.
